The Biological Functions of the Phe-Asp Dipeptide: An In-depth Technical Guide
The Biological Functions of the Phe-Asp Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanyl-Aspartate (Phe-Asp) is a molecule of growing interest in the scientific community. Composed of the amino acids L-phenylalanine and L-aspartic acid, this simple peptide has been implicated in a range of biological activities, from enzyme inhibition to the modulation of cancer cell signaling pathways. This technical guide provides a comprehensive overview of the known biological functions of the Phe-Asp dipeptide, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Core Biological Functions
The biological activities of the Phe-Asp dipeptide are an emerging area of research. Current evidence points towards its involvement in several key cellular processes, most notably in the regulation of protein tyrosine phosphatases and potentially in the modulation of the renin-angiotensin system and taste perception.
Inhibition of Protein Tyrosine Phosphatases PTP1B and SHP2
A significant body of research has highlighted the role of short peptides containing Phenylalanine and Aspartic acid residues as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] These phosphatases are crucial regulators of cellular signaling and are considered important therapeutic targets in breast cancer and other diseases.[3][4]
Quantitative Data: Inhibition of PTP1B and SHP2
| Dipeptide/Compound | Target | IC50 | Reference |
| Short peptides containing Phe and Asp residues | PTP1B | Data not explicitly available for Phe-Asp dipeptide | [2][5] |
| Short peptides containing Phe and Asp residues | SHP2 | Data not explicitly available for Phe-Asp dipeptide | [2][5] |
| SHP099 (Allosteric SHP2 Inhibitor) | SHP2 | 0.071 µM | [6] |
| NSC-87877 (PTP inhibitor) | SHP2 | 0.318 µM | [7] |
| Ellagic acid (Natural PTP inhibitor) | SHP2 | 0.69 ± 0.07 µM | [8] |
| Ursolic acid (Natural PTP inhibitor) | SHP2 | 2.73 µM - 3.33 µM | [8] |
Signaling Pathways
PTP1B and SHP2 are key negative and positive regulators, respectively, of the RAS-ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and differentiation.[8][9] By inhibiting these phosphatases, Phe-Asp-containing peptides can modulate these pathways, potentially leading to anti-cancer effects.
Experimental Protocols
In Vitro PTP1B/SHP2 Phosphatase Activity Assay (Colorimetric) [10][11][12]
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Reagent Preparation:
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Assay Buffer: 100 mM MES, pH 6.0, containing 300 mM NaCl, 2mM EDTA, 2 mM DTT, and 0.1% NP-40.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a working concentration of 2 mM in Assay Buffer.
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Enzyme: Recombinant human PTP1B or SHP2 diluted in ice-cold Assay Buffer.
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Inhibitor: Phe-Asp dipeptide dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted.
-
-
Assay Procedure:
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Add 10 µL of the serially diluted Phe-Asp or control inhibitor to the wells of a 96-well microplate.
-
Add 80 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP working solution to each well.
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Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
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Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
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MCF-7 Cell Viability (MTT) Assay [13][14][15]
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Cell Culture:
-
Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and antibiotics.
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Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
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Treat the cells with various concentrations of the Phe-Asp dipeptide and incubate for 24-72 hours.
-
-
MTT Assay:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
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Potential Angiotensin-Converting Enzyme (ACE) Inhibition
Dipeptides and tripeptides are known to be prevalent among potent ACE inhibitors of food origin.[11] The characteristics of ACE inhibitory peptides often include the presence of hydrophobic amino acids at the C-terminus.[16] While specific IC50 values for the Phe-Asp dipeptide are not widely reported, its constituent amino acids suggest a potential for ACE inhibitory activity.
Quantitative Data: ACE Inhibition by Related Peptides
| Peptide | IC50 | Reference |
| Phe-Gly-Met-Pro-Leu-Asp-Arg | 219.35 µM | [2] |
| Met-Glu-Leu-Val-Leu-Arg | 236.85 µM | [2] |
| YYWK | 19.98 ± 8.19 μM | [16] |
| WWNW | 36.76 ± 1.32 μM | [16] |
Experimental Protocol
In Vitro ACE Inhibition Assay [2][16]
-
Reagents:
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ACE from rabbit lung.
-
Substrate: Hippuryl-His-Leu (HHL).
-
Buffer: Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl₂.
-
-
Procedure:
-
Pre-incubate ACE with the Phe-Asp dipeptide at various concentrations.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate at 37°C.
-
Stop the reaction with an acid (e.g., HCl).
-
Quantify the product (hippuric acid) using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition.
-
Determine the IC50 value.
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Interaction with Bitter Taste Receptors
Dipeptides and tripeptides are known to activate human bitter taste receptors (T2Rs).[17] The bitterness of peptides is often associated with the presence of hydrophobic amino acids.[4] Studies have shown that peptides containing Phenylalanine can activate several T2Rs, including TAS2R1 and TAS2R4.[17]
Quantitative Data: Bitter Taste Receptor Activation by Related Peptides
| Peptide | Receptor | EC50 | Reference | |---|---|---| | L-Phenylalanine | TAS2R1, TAS2R4, TAS2R8, TAS2R39 | ~1000 µM (Effective Concentration) |[17] | | Trp-Trp-Trp | TAS2R4, TAS2R14, TAS2R46 | Data not specified |[17] |
Experimental Protocol
Cell-Based Bitter Taste Receptor Activation Assay [17]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T) and transiently transfect with the gene for the specific human T2R and a G-protein chimera.
-
-
Calcium Imaging:
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with different concentrations of the Phe-Asp dipeptide.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The Phe-Asp dipeptide is a promising bioactive molecule with potential applications in oncology and potentially in the management of hypertension and modulation of taste. Its ability to inhibit key signaling phosphatases like PTP1B and SHP2 warrants further investigation, particularly in the context of breast cancer therapy. While its roles as an ACE inhibitor and a bitter taste receptor agonist are plausible based on the properties of its constituent amino acids and related peptides, more direct experimental evidence is needed to quantify these effects. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the biological functions of this intriguing dipeptide. Future research should focus on obtaining specific quantitative data for Phe-Asp and elucidating the precise molecular mechanisms underlying its observed activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting protein-tyrosine phosphatases in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brake becomes an accelerator: PTP1B--a new therapeutic target for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. m.youtube.com [m.youtube.com]
- 15. japsonline.com [japsonline.com]
- 16. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
